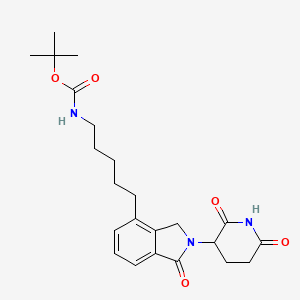

Lenalidomide-C5-amido-Boc

Description

BenchChem offers high-quality Lenalidomide-C5-amido-Boc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lenalidomide-C5-amido-Boc including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O5/c1-23(2,3)31-22(30)24-13-6-4-5-8-15-9-7-10-16-17(15)14-26(21(16)29)18-11-12-19(27)25-20(18)28/h7,9-10,18H,4-6,8,11-14H2,1-3H3,(H,24,30)(H,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDNUGMKVBGPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lenalidomide-C5-amido-Boc: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide-C5-amido-Boc is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. As a derivative of the immunomodulatory drug lenalidomide (B1683929), it functions as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an in-depth technical overview of Lenalidomide-C5-amido-Boc, its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), relevant quantitative data, and detailed experimental protocols for its application.

Introduction: The Role of Lenalidomide-C5-amido-Boc in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, utilizing small molecules to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.

Lenalidomide-C5-amido-Boc serves as a foundational building block for the E3 ligase-recruiting arm of a PROTAC. It is a derivative of lenalidomide, which is known to bind specifically and with high affinity to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] The "C5-amido" portion refers to a five-carbon alkyl chain attached via an amide bond to the 4-amino group of the lenalidomide phthaloyl ring. The terminal tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential synthesis when constructing the final PROTAC molecule. By incorporating this moiety, researchers can create PROTACs capable of inducing the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Core Mechanism of Action

The fundamental mechanism of a PROTAC utilizing a Lenalidomide-based ligand involves several key steps. The PROTAC first simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.

Data Presentation: Quantitative Analysis

While specific quantitative data for PROTACs constructed with Lenalidomide-C5-amido-Boc is not extensively available in the public domain, the following tables provide representative data for lenalidomide and PROTACs utilizing similar lenalidomide-based linkers. This data is essential for understanding binding affinities and degradation efficacy.

Table 1: Representative Binding Affinities for Cereblon (CRBN)

| Compound | Assay Type | Kd / IC50 (nM) | Notes |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 | Dissociation constant for direct binding to CRBN.[2] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 | A related, more potent CRBN ligand often used for comparison.[2] |

| Representative PROTAC | TR-FRET | 73 | Illustrative IC50 value for a lenalidomide-based PROTAC binding to CRBN. |

Table 2: Representative Degradation Efficacy of Lenalidomide-Based PROTACs

| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Notes |

| Bromodomain-containing protein 4 (BRD4) | 293T | 1-10 | >90 | Illustrative data for a well-characterized target. Linker composition and length are critical. |

| Bruton's tyrosine kinase (BTK) | Ramos | 1-40 | >90 | Demonstrates efficacy in a relevant cancer cell line.[3] |

| Cyclin-dependent kinase 9 (CDK9) | MCF-7 | 520 | ~75 | Example of a PROTAC with moderate degradation activity.[3] |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs using Lenalidomide-C5-amido-Boc.

Synthesis of a PROTAC using Lenalidomide-C5-amido-Boc

This protocol describes a representative two-step synthesis to conjugate a POI-binding ligand (containing a carboxylic acid) to Lenalidomide-C5-amido-Boc.

Step 1: Boc Deprotection of Lenalidomide-C5-amido-Boc

-

Dissolve Lenalidomide-C5-amido-Boc (1 equivalent) in anhydrous Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA, 10-20 equivalents) dropwise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting crude amine salt (Lenalidomide-C5-amine) is typically used in the next step without further purification.

Step 2: Amide Coupling to POI Ligand

-

Dissolve the POI ligand with a terminal carboxylic acid (1 equivalent) in anhydrous Dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3-4 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the crude Lenalidomide-C5-amine (from Step 1, ~1.1 equivalents) in DMF to the activated ester mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Western Blot for Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]

-

Cell Culture and Treatment: Seed cells (e.g., 293T, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of protein degradation on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

Reagent Addition:

-

For MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Signal Measurement:

-

MTT: Measure the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo®: Measure the luminescence using a luminometer.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 (concentration at which 50% of cell growth is inhibited) from the dose-response curve.

Conclusion

Lenalidomide-C5-amido-Boc is an indispensable reagent for the modern drug discovery scientist working on targeted protein degradation. Its high affinity for CRBN and the synthetically versatile Boc-protected amine handle make it an ideal starting point for the construction of potent and selective PROTAC degraders. The protocols and representative data presented in this guide offer a comprehensive framework for the rational design, synthesis, and evaluation of novel therapeutics based on this powerful technology.

References

An In-depth Technical Guide on the Mechanism of Action of Lenalidomide-C5-amido-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-C5-amido-Boc is a crucial chemical tool in the field of targeted protein degradation (TPD). It serves as a derivative of lenalidomide (B1683929), an immunomodulatory drug (IMiD), functionalized with a C5 amido linker and a tert-butyloxycarbonyl (Boc) protecting group. This modification makes it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). While Lenalidomide-C5-amido-Boc is not typically used as a standalone therapeutic, its core mechanism of action is directly inherited from the lenalidomide pharmacophore. This guide will provide a detailed exploration of this mechanism, focusing on its role as a molecular glue that hijacks the Cereblon (CRBN) E3 ubiquitin ligase, and its application in the development of novel therapeutics.

Core Mechanism of Action: A Molecular Glue for Targeted Protein Degradation

The fundamental mechanism of action of the lenalidomide moiety is to function as a "molecular glue," effectively reprogramming the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This complex, comprising Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and the substrate receptor Cereblon (CRBN), is a key component of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of cellular proteins.[1]

Normally, the CRL4-CRBN complex recognizes and ubiquitinates specific endogenous proteins, marking them for degradation by the 26S proteasome. Lenalidomide and its derivatives bind to a specific pocket in the CRBN protein.[1][4] This binding event creates a new protein-protein interaction surface on CRBN, enabling it to recognize and bind to "neosubstrates" – proteins that it would not otherwise interact with.[1][2]

Once the neosubstrate is brought into proximity with the E3 ligase complex by the lenalidomide "glue," the complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the neosubstrate.[1] The resulting polyubiquitin (B1169507) chain on the neosubstrate serves as a signal for the proteasome to recognize and degrade the tagged protein.[1][2]

In the context of a PROTAC synthesized using Lenalidomide-C5-amido-Boc, the lenalidomide portion acts as the E3 ligase-binding "warhead." The other end of the PROTAC molecule contains a ligand that binds to a specific protein of interest (POI). By simultaneously binding to both the POI and CRBN, the PROTAC creates a ternary complex, effectively bringing the POI to the E3 ligase for ubiquitination and subsequent degradation.

Key neosubstrates of lenalidomide include:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors that are crucial for the survival of multiple myeloma cells. Their degradation is a key therapeutic mechanism of lenalidomide in this malignancy.[1][2][5]

-

Casein Kinase 1α (CK1α): This kinase is a target in del(5q) myelodysplastic syndrome (MDS). Cells in this condition are haploinsufficient for the gene encoding CK1α, making them particularly sensitive to its further degradation induced by lenalidomide.[2][6]

Quantitative Data

| Compound | Target | Assay Type | Value | Reference |

| Lenalidomide | CRBN | - | - | [4] |

| Pomalidomide | CRBN | - | - | [4] |

| Thalidomide | CRBN | - | - | [4] |

| Lenalidomide | IKZF1 Degradation | Western Blot | - | [5] |

| Lenalidomide | IKZF3 Degradation | Western Blot | - | [5] |

| Lenalidomide | CK1α Degradation | Western Blot | - | [6] |

Note: Specific Kd or IC50 values for the binding of lenalidomide to CRBN can vary depending on the experimental conditions and are often reported in proprietary contexts. The provided references demonstrate the principle of binding and subsequent degradation.

Experimental Protocols

The following are representative experimental protocols used to elucidate the mechanism of action of lenalidomide and its derivatives. These methods are fundamental for characterizing the activity of PROTACs developed using Lenalidomide-C5-amido-Boc.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

Objective: To show that lenalidomide induces the interaction between CRBN and a neosubstrate (e.g., IKZF1).

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) and treat with either DMSO (vehicle control) or a specified concentration of lenalidomide for a designated time.

-

Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for CRBN that is coupled to magnetic or agarose (B213101) beads. This will pull down CRBN and any interacting proteins.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for CRBN and the neosubstrate (e.g., IKZF1). An increased amount of IKZF1 in the lenalidomide-treated sample compared to the control indicates induced interaction.

In Vitro Ubiquitination Assay

Objective: To demonstrate that lenalidomide directly promotes the ubiquitination of a neosubstrate by the CRL4-CRBN complex.

Methodology:

-

Component Assembly: In a reaction tube, combine purified recombinant proteins: E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme (e.g., UBE2D3 or UBE2G1), ubiquitin, the CRL4-CRBN complex, and the neosubstrate (e.g., GST-tagged IKZF1).

-

Treatment: Add either DMSO or lenalidomide to the reaction mixtures.

-

Initiation: Start the reaction by adding ATP and incubate at a physiological temperature (e.g., 37°C) for a specified time.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the reaction products by SDS-PAGE and western blotting using an antibody against the neosubstrate or its tag (e.g., anti-GST). A ladder of higher molecular weight bands, representing polyubiquitinated neosubstrate, will be more prominent in the lenalidomide-treated sample.

Western Blot for Protein Degradation

Objective: To quantify the reduction in the levels of a target protein following treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells and treat them with a range of concentrations of the PROTAC or lenalidomide for various time points.

-

Cell Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blot: Load equal amounts of total protein per lane, separate by SDS-PAGE, and transfer to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against the protein of interest and a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities using densitometry software. The level of the target protein is normalized to the loading control to determine the extent of degradation.

Visualizations

Signaling Pathway of Lenalidomide-Induced Protein Degradation

Caption: Lenalidomide acts as a molecular glue to induce the formation of a ternary complex between CRBN and a neosubstrate, leading to ubiquitination and proteasomal degradation.

Experimental Workflow for Western Blotting

Caption: A typical experimental workflow for quantifying targeted protein degradation using Western Blot analysis.

Logical Relationship of the Molecular Glue Mechanism

Caption: Logical flow of events from the binding of the lenalidomide moiety to the final therapeutic outcome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. asset.library.wisc.edu [asset.library.wisc.edu]

- 4. youtube.com [youtube.com]

- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Lenalidomide Derivatives for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1][2] This approach utilizes the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). At the heart of this technology are bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), and "molecular glues." Lenalidomide (B1683929) and its derivatives, originally known as Immunomodulatory drugs (IMiDs), have been pivotal in this field.[1][3] They function by recruiting the Cereblon (CRBN) E3 ubiquitin ligase, making them a cornerstone for the design of novel protein degraders.[4][5][6]

This guide provides an in-depth technical overview of the discovery, mechanism, and development of lenalidomide derivatives for TPD, tailored for professionals in drug discovery and development.

Mechanism of Action: From Molecular Glues to PROTACs

Lenalidomide's therapeutic effects were first observed in the treatment of hematological malignancies like multiple myeloma.[3][7] Its mechanism was later elucidated as a "molecular glue" that modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[4][8][9]

1.1 The Molecular Glue Mechanism

Lenalidomide binds to a specific pocket in CRBN, the substrate receptor of the CRL4 E3 ligase complex.[5][10] This binding event creates a new surface on the ligase, enabling the recruitment of "neosubstrates"—proteins not normally targeted by CRBN.[2][11] Key neosubstrates in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][8] Once recruited, the neosubstrate is polyubiquitinated by the E3 ligase and subsequently targeted for degradation by the 26S proteasome.[2][12] This targeted degradation of key cellular regulators is responsible for the drug's potent anti-cancer effects.[4]

1.2 Lenalidomide Derivatives in PROTACs

The discovery of lenalidomide's mechanism catalyzed the development of PROTACs that hijack the CRBN ligase.[2] PROTACs are heterobifunctional molecules composed of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them.[13][14] Lenalidomide and its analogues (pomalidomide, thalidomide) serve as highly effective E3 ligase ligands.[13][15]

A lenalidomide-based PROTAC works by forming a ternary complex between the POI and the CRL4-CRBN ligase.[13] This induced proximity facilitates the ubiquitination of the POI, leading to its degradation. Unlike traditional inhibitors that require continuous occupancy of a target's active site, PROTACs act catalytically, enabling potent and sustained protein knockdown at low concentrations.[]

Design and Synthesis of Lenalidomide Derivatives

The chemical structure of lenalidomide offers multiple points for modification to create derivatives for PROTAC synthesis or to alter neosubstrate selectivity.

-

Linker Attachment: The 4-amino group on the phthalimide (B116566) ring is the most common site for attaching linkers in PROTAC design, often via alkylation or acylation reactions.[13][17]

-

Neosubstrate Selectivity: Modifications to the phthalimide ring can control neosubstrate selectivity. For instance, studies have shown that 6-position modifications are critical for this control. 6-fluoro lenalidomide, for example, selectively induces the degradation of IKZF1, IKZF3, and CK1α while sparing others like SALL4, which is associated with teratogenicity.[18][19][20]

-

Linker Optimization: The linker is not merely a spacer but plays a crucial role in PROTAC efficacy. Its length, composition (e.g., polyethylene (B3416737) glycol (PEG) chains), and attachment points must be empirically optimized for each POI-ligand pair to ensure productive ternary complex formation.[14][21]

An organic base like N,N-diisopropylethylamine (DIPEA) can be used to promote the chemoselective alkylation of lenalidomide with various halides, providing a straightforward method to generate libraries of lenalidomide-based PROTACs for screening.[17][22]

Quantitative Characterization of Degraders

The evaluation of lenalidomide-based degraders involves a suite of quantitative assays to determine binding affinity, degradation efficiency, and cellular effects.

Table 1: Representative Binary Binding Affinities This table illustrates typical binding affinities of a PROTAC to its target protein (POI) and the E3 ligase (CRBN). These values are crucial for understanding the initial interactions required for ternary complex formation.

| Compound | Target | Assay | Binding Affinity (KD or IC50) | Reference |

| Pomalidomide | CRBN | TR-FRET | 1.2 µM (IC50) | [23] |

| Lenalidomide | CRBN | TR-FRET | 1.5 µM (IC50) | [23] |

| CC-220 | CRBN | TR-FRET | 60 nM (IC50) | [23] |

| PROTAC 21 | BRD4 (BD1) | N/A | 41.8 nM (IC50) | [24] |

Table 2: Representative In Vitro Degradation Potency Degradation potency (DC50) and maximum degradation (Dmax) are critical parameters that define the efficacy of a PROTAC in a cellular context.

| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |

| Compound 9q | GSPT1 | U937 | 35 nM | >90% | [25][26] |

| Compound 67 | GSPT1 | N/A | 143 nM | N/A | [25] |

| Azo-PROTAC | ABL/BCR-ABL | K562 | ~100 nM | >80% | [27] |

Table 3: Representative Anti-proliferative Activity The biological consequence of target degradation is often measured by the inhibition of cancer cell proliferation (IC50).

| Compound | Cell Line | IC50 | Target | Reference |

| Compound 21 | THP-1 | 0.81 µM | BRD4 | [24] |

| Compound 9q | U937 | 0.019 µM | GSPT1 | [25][26] |

| Compound 9q | MOLT-4 | 0.006 µM | GSPT1 | [25][26] |

| Compound 9q | MV4-11 | 0.027 µM | GSPT1 | [25][26] |

Key Experimental Protocols and Workflow

A systematic workflow is essential for the discovery and validation of novel lenalidomide-based degraders. This process involves biochemical, biophysical, and cell-based assays to confirm target engagement, ternary complex formation, protein degradation, and downstream functional effects.

Protocol 4.1: Western Blot for Protein Degradation Quantification [13]

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

-

Cell Culture and Treatment: Plate cells (e.g., multiple myeloma cell lines like MM1.S or H929) in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of lysis. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Normalize the protein amounts for each sample. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification: Add an enhanced chemiluminescence (ECL) substrate to the membrane. Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize the POI signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.

Protocol 4.2: Surface Plasmon Resonance (SPR) for Binding Kinetics [13]

SPR is a powerful label-free technique to measure the binding kinetics (kon, koff) and affinity (KD) of the PROTAC to its target protein and E3 ligase, as well as to confirm the formation of the ternary complex.

-

Surface Preparation: Immobilize the E3 ligase (e.g., recombinant CRBN-DDB1) or the POI onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Binary Interaction Analysis:

-

To measure PROTAC binding to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase surface and a reference flow cell.

-

To measure PROTAC binding to the POI, perform a similar experiment by immobilizing the POI.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.

-

-

Ternary Complex Analysis:

-

To assess ternary complex formation, inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

-

An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex. This can be used to determine the cooperativity of the system.

-

Protocol 4.3: AlphaScreen Assay for Ternary Complex Detection [20]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a microplate format. It is highly sensitive for detecting the formation of the PROTAC-induced ternary complex.

-

Reagent Preparation: Use tagged recombinant proteins (e.g., His-tagged CRBN and GST-tagged POI). Prepare AlphaScreen donor beads (e.g., Nickel Chelate) that bind the His-tagged protein and acceptor beads (e.g., Anti-GST) that bind the GST-tagged protein.

-

Assay Setup: In a 384-well microplate, add the His-CRBN, the GST-POI, and the lenalidomide-based PROTAC at various concentrations.

-

Incubation: Incubate the mixture to allow for ternary complex formation.

-

Bead Addition: Add the donor and acceptor beads to the wells. Incubate in the dark to allow the beads to bind to their respective tagged proteins.

-

Detection: If a ternary complex has formed, the donor and acceptor beads are brought into close proximity (<200 nm). Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. The strength of the signal is proportional to the amount of ternary complex formed.

Conclusion and Future Directions

The journey from understanding lenalidomide's function as a molecular glue to its widespread application in PROTACs exemplifies a paradigm shift in drug discovery.[28] Lenalidomide derivatives are central to the current TPD landscape, with a significant number of CRBN-based degraders entering clinical trials.[15][]

Future research will focus on:

-

Expanding the E3 Ligase Toolbox: While CRBN is highly effective, discovering and validating ligands for other E3 ligases will expand targeting options and potentially overcome resistance.[6]

-

Developing Selective Derivatives: Synthesizing novel lenalidomide analogues with fine-tuned neosubstrate profiles can enhance therapeutic windows and reduce off-target effects, particularly those related to teratogenicity.[18][19]

-

Overcoming Resistance: Understanding and overcoming resistance mechanisms, such as mutations in CRBN or upregulation of competing substrates, is crucial for the long-term success of these therapies.[3][10]

The continued exploration and optimization of lenalidomide derivatives will undoubtedly fuel the development of next-generation protein degraders, bringing the promise of TPD to a wider range of diseases.

References

- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide [cancer.fr]

- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]

- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccij-online.org [ccij-online.org]

- 8. The novel mechanism of lenalidomide activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 10. ashpublications.org [ashpublications.org]

- 11. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scholars.mssm.edu [scholars.mssm.edu]

- 23. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Discovery of new Lenalidomide derivatives as potent and selective GSPT1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 28. researchgate.net [researchgate.net]

Principle of Ternary Complex Formation with Lenalidomide-C5-amido-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the formation of ternary complexes involving Lenalidomide-C5-amido-Boc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the mechanism of action, the key molecular players, quantitative analysis of complex formation and downstream effects, and detailed experimental protocols for characterization.

Core Principle: Molecular Glue-Induced Proximity

Lenalidomide and its derivatives function as "molecular glues," inducing and stabilizing the interaction between the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), and specific proteins that are not its natural substrates, known as neosubstrates.[1][2] Lenalidomide-C5-amido-Boc is a derivative of Lenalidomide functionalized with a C5-amido-Boc linker, designed for covalent attachment to a ligand for a protein of interest (POI), thereby creating a PROTAC.[3]

The fundamental principle is that the PROTAC, by simultaneously binding to both CRBN (via its Lenalidomide-based moiety) and a target protein, physically brings the two into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein, marking it for degradation by the 26S proteasome.[2][4]

The formation of this key Target-PROTAC-CRBN ternary complex is the initiating and often rate-limiting step for successful protein degradation.[5][6] The stability and conformation of this complex are critical determinants of the efficiency and selectivity of the PROTAC.[5][6]

The CRL4^CRBN E3 Ubiquitin Ligase Machinery

The E3 ligase complex recruited by Lenalidomide-C5-amido-Boc is the Cullin-4A RING Ligase (CRL4) complex, with Cereblon (CRBN) acting as the substrate receptor.[1][2]

Key Components:

-

Cereblon (CRBN): The direct binding partner of the Lenalidomide moiety.[1][2] It contains a thalidomide-binding domain (TBD) that accommodates the glutarimide (B196013) ring of Lenalidomide.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the Cullin scaffold.

-

Cullin 4A (CUL4A): A scaffold protein that organizes the complex, bringing the substrate receptor (CRBN) and the RING-box protein into proximity.

-

Regulator of Cullins 1 (ROC1/RBX1): A RING-domain containing protein that recruits the E2 ubiquitin-conjugating enzyme.

-

E2 Ubiquitin-Conjugating Enzyme: An enzyme that carries activated ubiquitin (Ub) from the E1 activating enzyme and transfers it to the substrate upon interaction with the E3 ligase.

The binding of Lenalidomide to CRBN alters the surface of CRBN, creating a new interface that can be recognized by neosubstrates.[1][5] In the context of a PROTAC, the target protein is the neosubstrate brought to the complex.

Quantitative Analysis of Ternary Complex Formation and Degradation

The formation of a stable ternary complex is paramount for efficient protein degradation. This process is often characterized by cooperativity (α) , which measures how the binding of one protein partner to the PROTAC affects the binding of the other.[5][6]

-

Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-CRBN) increases the affinity for the second protein (the target), leading to a more stable ternary complex. This is generally desirable for potent degraders.[5][6]

-

Negative Cooperativity (α < 1): The binding of the first protein partner hinders the binding of the second.

-

No Cooperativity (α = 1): The binding events are independent.

Table 1: Representative Binding Affinities and Cooperativity

| Molecule | Binding Partner | Assay Type | KD (nM) | Cooperativity (α) | Reference |

| Lenalidomide | CRBN-DDB1 | Fluorescence Assay | 15,600 | N/A | [4] |

| dBET1 | CRBN-DDB1 | Fluorescence Assay | 26,000 | - | [4] |

| (+)-JQ1 | BRD4BD1 | BROMOscan | 18.9 | N/A | |

| dBET1 | Ternary Complex (CRBN/BRD4BD1) | Competitive Binding | - | >1 (Positive) | [1] |

| dBET1 | Ternary Complex (CRBN/BRD4BD2) | Competitive Binding | - | >1 (Positive) | [1] |

Table 2: Representative Degradation Potency and Efficacy

| Molecule | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| dBET1 | BRD4 | MV4-11 | 1.8 | >95 | 18 | |

| dBET6 | BRD4 | HEK293T | 6 | 97 | 3 |

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

Experimental Protocols

A multi-assay approach is essential to fully characterize the formation of the ternary complex and the resulting protein degradation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding (KD, ΔH, stoichiometry) for both binary (PROTAC-CRBN, PROTAC-Target) and ternary complex formation, enabling the calculation of the cooperativity factor (α).

Methodology:

-

Preparation: Dialyze all proteins (e.g., purified CRBN-DDB1 complex and target protein) and dissolve the PROTAC in the final dialysis buffer to ensure a perfect buffer match.

-

Binary Titration 1 (PROTAC into CRBN):

-

Load the ITC cell with a 10-20 µM solution of the CRBN-DDB1 complex.

-

Load the injection syringe with a 10-20 fold higher concentration of the PROTAC.

-

Perform a series of injections of the PROTAC into the CRBN solution, measuring the heat change after each injection.

-

Analyze the data using a one-site binding model to determine the binding affinity (KD1).

-

-

Binary Titration 2 (PROTAC into Target): Repeat step 2, titrating the PROTAC into the target protein solution to determine KD2.

-

Ternary Titration:

-

Load the ITC cell with the CRBN-DDB1 complex (10-20 µM) pre-saturated with the target protein.

-

Titrate the PROTAC into this pre-formed binary complex.

-

Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).

-

-

Cooperativity Calculation: Calculate α = KD1 / KD,ternary.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics (association rate ka, dissociation rate kd) and affinity (KD) of binary and ternary complex formation.

Methodology:

-

Immobilization: Immobilize the purified E3 ligase complex (e.g., His-tagged CRBN-DDB1) onto a sensor chip (e.g., Ni-NTA chip).

-

Binary Interaction Analysis:

-

Flow a series of concentrations of the PROTAC over the immobilized CRBN surface.

-

Measure the association and dissociation phases.

-

Fit the sensorgram data to a 1:1 binding model to determine ka, kd, and KD,binary.

-

-

Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Flow these solutions over the immobilized CRBN surface.

-

The increased response compared to the binary interaction will indicate ternary complex formation.

-

Fit the data to determine the kinetic parameters for the ternary complex (KD,ternary).

-

-

Cooperativity Calculation: α = KD,binary / KD,ternary.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

Objective: To detect the proximity of the E3 ligase and the target protein in the presence of the PROTAC in a high-throughput format.

Methodology:

-

Reagents:

-

Tagged E3 Ligase: e.g., His-tagged CRBN-DDB1.

-

Tagged Target Protein: e.g., GST-tagged target.

-

FRET-Donor Antibody: e.g., Tb-cryptate anti-His antibody.

-

FRET-Acceptor Antibody: e.g., d2-labeled anti-GST antibody.

-

-

Assay Setup:

-

In a microplate, add the tagged CRBN complex, the tagged target protein, and the donor and acceptor antibodies.

-

Add the PROTAC at various concentrations.

-

Incubate to allow complex formation.

-

-

Measurement: Excite the donor fluorophore (e.g., at 337 nm) and measure the emission from both the donor and the acceptor (e.g., at 620 nm and 665 nm, respectively).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates the formation of the ternary complex. The data often yields a characteristic "hook effect" at high PROTAC concentrations due to the formation of binary complexes.

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Methodology:

-

Reaction Mixture: In a microcentrifuge tube, combine the following purified components:

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UBE2D3/UBE2G1)

-

CRL4^CRBN E3 ligase complex

-

Target Protein

-

Ubiquitin

-

ATP

-

PROTAC (at various concentrations) or DMSO control.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using a primary antibody against the target protein.

-

The appearance of higher molecular weight bands or a "smear" above the unmodified target protein band indicates polyubiquitination.

-

Cellular Degradation Assay (Western Blot)

Objective: To measure the dose-dependent degradation of the target protein in a cellular context and determine the DC50 and Dmax values.

Methodology:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein amounts and separate the lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.

-

Plot the percentage of degradation versus the log of the PROTAC concentration and fit the curve to determine the DC50 and Dmax.

-

References

- 1. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Neosubstrate Degradation by Lenalidomide-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), a derivative of thalidomide (B1683933), and its analogs are cornerstone therapies for various hematological malignancies, including multiple myeloma and myelodysplastic syndromes.[1][2] Their mechanism of action, once enigmatic, is now understood to be a novel form of targeted protein degradation. These small molecules function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN) to induce the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by this ligase.[1][3][4] These newly targeted proteins are referred to as "neosubstrates." This guide provides a comprehensive technical overview of the core mechanisms, key neosubstrates, quantitative data on degradation efficacy, and detailed experimental protocols relevant to the study of lenalidomide-based compounds.

Core Mechanism of Action

Lenalidomide exerts its therapeutic effects by binding to CRBN, a component of the Cullin-RING E3 ubiquitin ligase complex.[3][5] This binding event alters the surface of CRBN, creating a novel interface that is recognized by specific neosubstrates.[1][6] This induced proximity between the E3 ligase and the neosubstrate leads to the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[3][7] The degradation of these neosubstrates, which are often key transcription factors or kinases essential for cancer cell survival and proliferation, underlies the clinical efficacy of lenalidomide and its analogs.[1][8][9]

Key Neosubstrates of Lenalidomide

Several key neosubstrates of lenalidomide have been identified, each contributing to its therapeutic effects in different contexts:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are critical for the survival of multiple myeloma cells.[2][8][10] Their degradation is a primary mechanism of lenalidomide's anti-myeloma activity.[8][11] A single amino acid substitution in IKZF3 can confer resistance to lenalidomide-induced degradation.[4][8]

-

Casein Kinase 1α (CK1α): The degradation of CK1α is particularly important in the context of myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)).[1][9] The gene encoding CK1α is located within this deleted region, leading to haploinsufficiency. Further reduction of CK1α levels by lenalidomide is selectively toxic to these malignant cells.[3][9]

-

GSPT1 (G1 to S Phase Transition 1): This translation termination factor has been identified as a neosubstrate of certain lenalidomide derivatives and other CRBN-modulating compounds like CC-885.[12][13][14] The degradation of GSPT1 shows potent anti-tumor activity in models of acute myeloid leukemia (AML).[12][14]

Quantitative Data on Neosubstrate Degradation and Binding

The efficacy of lenalidomide-based compounds is often quantified by their ability to induce the degradation of neosubstrates (DC50) and to inhibit cellular proliferation (IC50). Binding affinities between the compound, CRBN, and the neosubstrate are also critical parameters.

| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Reference |

| Lenalidomide | IKZF1 | - | Moderate Efficacy | - | [15] |

| Pomalidomide | IKZF1 | MM1S | 8.7 nM | >95% | [16] |

| EM12 | IKZF1 | - | 1.7 µM | 69% | [17] |

| 4-OH-EM12 | IKZF1 | - | 28 nM | 82% | [17] |

| Lenalidomide | CK1α | - | 3.92 µM | 64% | [15] |

| CC-885 | GSPT1 | - | - | - | [12][14] |

| Compound 6 | GSPT1 | MV4-11 | 2.1 nM | - | [18] |

Table 1: Degradation Potency of Lenalidomide and Related Compounds. DC50 represents the concentration at which half-maximal degradation is observed, and Dmax is the maximal degradation achieved.

| Compound | Cell Line | IC50 | Reference |

| Lenalidomide | Various HMCLs | 0.15 - 7 µM | [19] |

| Pomalidomide | MM1S | - | [16] |

| Compound 19 | MM1S | 128 nM | [16] |

| Compound 17 | MM1S | 3568 nM | [16] |

| CC-885 | AML cell lines | 10⁻⁶ - 1 µM | [20] |

| Lenalidomide | AML cell lines | >10 µM | [20] |

| Pomalidomide | AML cell lines | >10 µM | [20] |

Table 2: Anti-proliferative Activity of Lenalidomide and Related Compounds. IC50 is the concentration that inhibits 50% of cell growth.

| Interacting Molecules | Binding Affinity (Kd/Ki/IC50) | Method | Reference |

| Lenalidomide to CRBN-DDB1 complex | 0.64 µM (Kd) | ITC | [21] |

| Lenalidomide to CRBN | 177.80 nM (Ki) | Competitive Titration | [22] |

| Pomalidomide to CRBN | 156.60 nM (Ki) | Competitive Titration | [22] |

| Thalidomide to CRBN | 249.20 nM (Ki) | Competitive Titration | [22] |

| Lenalidomide to CRBN | ~2 µM (IC50) | Bead Binding Competition | [23] |

| Pomalidomide to CRBN | ~2 µM (IC50) | Bead Binding Competition | [23] |

| YJ1b to CRBN | 0.206 µM (IC50) | TR-FRET | [24] |

| Lenalidomide to CRBN | 2.694 µM (IC50) | TR-FRET | [24] |

| Lenalidomide with CRBN-CK1α ternary complex | ~75 nM (Kd) | - | [25] |

Table 3: Binding Affinities of Lenalidomide and Analogs. ITC: Isothermal Titration Calorimetry; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Mandatory Visualizations

Caption: Signaling pathway of lenalidomide-induced neosubstrate degradation.

References

- 1. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2bscientific.com [2bscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. labs.dana-farber.org [labs.dana-farber.org]

- 8. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m.youtube.com [m.youtube.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. researchgate.net [researchgate.net]

- 22. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chempartner.com [chempartner.com]

The Cellular Activity of Lenalidomide-C5-amido-Boc: A Technical Guide to its Role in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-C5-amido-Boc is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. As a derivative of lenalidomide, it functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). This property makes it an integral component in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules engineered to selectively eliminate disease-causing proteins from cells. This technical guide provides an in-depth overview of the biological activity of Lenalidomide-C5-amido-Boc when incorporated into a PROTAC, detailing its mechanism of action, key cellular assays for its characterization, and the underlying signaling pathways. While specific quantitative data for PROTACs employing this exact linker are not always publicly available, this guide will utilize representative data from well-characterized lenalidomide-based PROTACs to illustrate the principles and experimental outcomes.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

When part of a PROTAC, Lenalidomide-C5-amido-Boc serves as the E3 ligase-recruiting moiety. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and CRBN, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN). This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.

Quantitative Analysis of Biological Activity

The efficacy of a PROTAC utilizing Lenalidomide-C5-amido-Boc is assessed through various quantitative cellular assays. The key parameters measured are the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. The following tables present representative data for a hypothetical PROTAC, "PROTAC-L," which employs a lenalidomide-based CRBN ligand.

Table 1: Protein Degradation Efficiency of PROTAC-L in Target Cells

| Parameter | Value | Cell Line | Treatment Time (hours) | Assay |

| DC50 | 50 nM | HEK293 | 24 | Western Blot |

| Dmax | >90% | HEK293 | 24 | Western Blot |

| DC50 | 75 nM | HeLa | 24 | In-Cell Western |

| Dmax | >85% | HeLa | 24 | In-Cell Western |

Table 2: Cytotoxicity of PROTAC-L in Target Cells

| Parameter | Value | Cell Line | Treatment Time (hours) | Assay |

| IC50 | 150 nM | HEK293 | 72 | CellTiter-Glo® |

| IC50 | 200 nM | HeLa | 72 | CCK-8 |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of a PROTAC's cellular activity. Below are protocols for fundamental experiments.

Western Blot for Protein Degradation

This assay is the gold standard for quantifying the degradation of a target protein.

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Whitepaper: A Technical Guide to Exploring the Druggable Genome with Lenalidomide-C5-amido-Boc

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth technical overview of utilizing Lenalidomide-C5-amido-Boc as a foundational component for developing Proteolysis Targeting Chimeras (PROTACs) to explore and target the druggable genome. It covers the core mechanism of action, detailed experimental protocols for candidate validation, and a framework for data interpretation.

Introduction: The Dawn of Targeted Protein Degradation

The landscape of drug discovery is undergoing a paradigm shift. Historically, therapeutic intervention has focused on inhibiting the function of disease-causing proteins. However, it is estimated that over 85% of the human proteome is considered "undruggable" by these conventional small-molecule inhibitors.[1] Targeted Protein Degradation (TPD) has emerged as a revolutionary modality that circumvents this limitation by not just inhibiting, but completely removing target proteins from the cellular environment.[2][3]

Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to induce the degradation of a specific Protein of Interest (POI).[3][4]

A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[4] One of the most successfully exploited E3 ligases in PROTAC design is the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] Lenalidomide (B1683929) and its derivatives are well-established binders of CRBN, acting as "molecular glues" to modulate its activity.[7][8]

Lenalidomide-C5-amido-Boc is a critical chemical tool in this context. It is a derivative of Lenalidomide that serves as a high-affinity CRBN ligand, pre-functionalized with a linker terminated by a Boc-protected amine.[9][10][11] This structure makes it an ideal building block for the modular synthesis of PROTAC libraries, enabling researchers to systematically explore the degradation of a wide array of target proteins. This guide details the principles and protocols for leveraging this powerful tool.

Core Mechanism: Hijacking the CRL4-CRBN E3 Ligase Complex

To effectively use Lenalidomide-C5-amido-Boc, a foundational understanding of the underlying cellular machinery is essential. The process hinges on co-opting the Cullin-4-RING E3 ubiquitin ligase complex (CRL4), for which Cereblon (CRBN) acts as the substrate receptor.[5][12]

The general mechanism proceeds as follows:

-

Ternary Complex Formation : A PROTAC, synthesized using the Lenalidomide-C5-amido-Boc moiety, simultaneously binds to its target POI and the CRBN protein. This brings the POI into close proximity with the CRL4 E3 ligase machinery, forming a key POI-PROTAC-CRBN ternary complex.[13]

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[14]

-

Polyubiquitination : This process is repeated, creating a polyubiquitin (B1169507) chain on the POI. This chain acts as a recognition signal for the proteasome.[5]

-

Proteasomal Degradation : The 26S proteasome recognizes and binds to the polyubiquitinated POI, subsequently unfolding and degrading it into small peptides. The PROTAC molecule is then released and can engage another POI molecule, acting catalytically.[7][15]

This entire process is a powerful way to achieve sustained knockdown of a target protein, offering a distinct pharmacological profile compared to traditional inhibitors.

Experimental Workflow for PROTAC Candidate Evaluation

The development and validation of a PROTAC derived from Lenalidomide-C5-amido-Boc requires a systematic, multi-step experimental cascade. This workflow ensures that a candidate molecule effectively engages its targets, forms the necessary ternary complex, and induces robust degradation in a cellular context.

Key Experimental Protocols

This section provides detailed methodologies for the critical assays outlined in the experimental workflow.

Protocol: Binary Binding Affinity via Fluorescence Polarization (FP)

Objective: To quantify the binding affinity of the PROTAC to the isolated POI and to the CRBN-DDB1 complex.

Methodology:

-

Reagent Preparation :

-

Prepare a fluorescently labeled tracer that binds to either the POI or CRBN.

-

Recombinantly express and purify the target POI and the CRBN-DDB1 protein complex.

-

Prepare a serial dilution of the PROTAC candidate in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20 and 1% DMSO).

-

-

Assay Procedure :

-

In a 384-well microplate, add a fixed concentration of the target protein (POI or CRBN-DDB1) and the corresponding fluorescent tracer.

-

Add the serially diluted PROTAC to the wells. Include controls with no PROTAC (maximum polarization) and no protein (minimum polarization).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition :

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis :

-

Plot the change in millipolarization (mP) units against the logarithm of the PROTAC concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Protocol: Ternary Complex Formation via TR-FRET

Objective: To confirm and quantify the formation of the POI-PROTAC-CRBN ternary complex.

Methodology:

-

Reagent Preparation :

-

Label the POI with a FRET donor (e.g., Terbium cryptate) and the CRBN-DDB1 complex with a FRET acceptor (e.g., d2) using appropriate antibody conjugates or direct labeling kits.

-

Prepare a serial dilution of the PROTAC candidate.

-

-

Assay Procedure :

-

In a low-volume 384-well plate, add the labeled POI and labeled CRBN-DDB1 at fixed concentrations.

-

Add the serially diluted PROTAC.

-

Incubate at room temperature for 1-2 hours.

-

-

Data Acquisition :

-

Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis :

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the ratio against the PROTAC concentration. A bell-shaped "hook effect" curve is characteristic of ternary complex formation, where at high concentrations the PROTAC saturates both proteins individually, preventing bridging. The peak of this curve represents the optimal concentration for complex formation.

-

Protocol: Cellular Target Degradation via In-Cell Western

Objective: To measure the dose-dependent degradation of the endogenous POI in a cellular context.

Methodology:

-

Cell Culture and Treatment :

-

Seed a relevant cell line (e.g., a cancer cell line expressing the POI) in a 96-well plate and allow cells to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Fixing and Permeabilization :

-

Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

-

Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

-

-

Immunostaining :

-

Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes.

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Wash and incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature. For normalization, co-incubate with a housekeeping protein antibody (e.g., GAPDH or Tubulin) detected with a different colored IRDye.

-

-

Data Acquisition and Analysis :

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the integrated intensity for the POI and the normalization protein in each well.

-

Normalize the POI signal to the housekeeping protein signal. Plot the normalized signal against the PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).

-

Protocol: Global Proteome Selectivity via Mass Spectrometry

Objective: To assess the selectivity of the PROTAC by quantifying changes across the entire cellular proteome.

Methodology:

-

Sample Preparation :

-

Treat cells in bulk (e.g., 10 cm dishes) with the PROTAC at a concentration known to induce maximal degradation (e.g., 10x DC50) and with a vehicle control.

-

Harvest the cells, lyse them, and quantify the total protein concentration.

-

-

Protein Digestion and Peptide Labeling (Optional) :

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

For multiplexed analysis, peptides can be labeled with Tandem Mass Tags (TMT). For label-free quantification (LFQ), this step is omitted.

-

-

LC-MS/MS Analysis :

-

Separate the peptides using high-performance liquid chromatography (HPLC).

-

Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument will determine the mass-to-charge ratio of the peptides (MS1 scan) and then select peptides for fragmentation and sequencing (MS2 scan).

-

-

Data Analysis :

-

Process the raw MS data using a software suite like MaxQuant. This involves peptide identification (searching spectra against a protein database) and quantification (calculating peptide intensities).

-

Perform statistical analysis to identify proteins with significantly altered abundance between the PROTAC-treated and control samples.

-

Generate a volcano plot (Log2 Fold Change vs. -Log10 p-value) to visualize proteins that are significantly up- or down-regulated. The intended POI should be among the most significantly down-regulated proteins.

-

Data Presentation and Interpretation

Quantitative data from the experimental workflow should be organized systematically to allow for clear comparison between different PROTAC candidates.

Table 1: Summary of Biochemical and Biophysical Properties

| PROTAC ID | POI Binding (Ki, nM) | CRBN Binding (Ki, nM) | Ternary Complex Formation (TR-FRET Peak, nM) |

|---|---|---|---|

| Candidate A | 50 | 150 | 200 |

| Candidate B | 120 | 135 | 350 |

| Candidate C | 25 | 500 | >1000 (Weak) |

-

Interpretation: Ideal candidates exhibit strong binding to both the POI and CRBN and efficiently form the ternary complex at low concentrations. A weak ternary complex signal (like Candidate C) is often a predictor of poor degradation performance.

Table 2: Summary of Cellular Degradation Activity

| PROTAC ID | Cell Line | DC50 (nM) | Dmax (%) | Time for Max Degradation (h) |

|---|---|---|---|---|

| Candidate A | HCT116 | 25 | 95 | 16 |

| Candidate B | HCT116 | 250 | 80 | 24 |

| Candidate C | HCT116 | >10,000 | <10 | - |

-

Interpretation: A potent PROTAC (like Candidate A) will have a low DC50 value and a high Dmax, indicating efficient and near-complete degradation of the target.

Table 3: Example Output from Proteomics Selectivity Analysis

| Protein Name | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Annotation |

|---|---|---|---|---|

| Target Protein X | TRGTX | -3.5 | 1.2e-8 | Intended Target |

| Protein Y | PRTY | -0.8 | 0.04 | Potential Off-Target |

| Protein Z | PRTZ | 0.1 | 0.85 | No significant change |

-

Interpretation: The primary goal is to see the most significant negative fold change for the intended target. Any other proteins with significant negative fold changes are considered potential off-targets and warrant further investigation.

Conclusion

Lenalidomide-C5-amido-Boc is a powerful and versatile chemical probe that serves as a gateway to the development of novel PROTACs. By providing a validated, high-affinity Cereblon-binding moiety with a convenient point for linker attachment, it greatly accelerates the synthesis of PROTAC libraries aimed at new and challenging disease targets. A rigorous and systematic evaluation, combining biochemical, cell-based, and proteomic assays, is paramount to identifying lead candidates with the desired potency, selectivity, and therapeutic potential. The protocols and frameworks outlined in this guide provide a robust foundation for researchers to successfully navigate the exciting field of targeted protein degradation and unlock previously inaccessible segments of the druggable genome.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targeted-protein-degradation | Ebert Lab at Dana-Farber Cancer Institute at Dana-Farber Cancer Institute [labs.dana-farber.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Lenalidomide-C5-amido-Boc | E3 Ligase Ligand-Linker Conjugate | MCE [medchemexpress.cn]

- 12. gosset.ai [gosset.ai]

- 13. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Protein Degradation and PROTACs [promega.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Lenalidomide-C5-amido-Boc PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components: a "warhead" that binds to a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

This document provides detailed protocols for the synthesis and evaluation of PROTACs utilizing a common building block: Lenalidomide-C5-amido-Boc. Lenalidomide serves as a potent recruiter of the Cereblon (CRBN) E3 ligase. The C5-amido linker offers a flexible spacer, and the tert-butyloxycarbonyl (Boc) protecting group allows for a straightforward, two-step coupling to a warhead of choice. As a representative example, we will focus on the synthesis of a PROTAC targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a well-established target in oncology, using a JQ1-carboxylic acid derivative as the warhead.

Mechanism of Action

Lenalidomide-based PROTACs induce the degradation of a target protein through the formation of a ternary complex involving the PROTAC, the target protein (e.g., BRD4), and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.

Caption: General mechanism of action for a Lenalidomide-based PROTAC.

Experimental Protocols

Part 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling a JQ1-carboxylic acid derivative to the deprotected Lenalidomide-C5-amido linker.

Workflow:

Caption: Synthetic workflow for the final coupling step of the PROTAC.

Protocol 1.1: Boc Deprotection of Lenalidomide-C5-amido-Boc

-

Dissolve Lenalidomide-C5-amido-Boc (1.0 eq) in dichloromethane (B109758) (DCM, approx. 0.1 M).

-

Add trifluoroacetic acid (TFA) to the solution for a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

The resulting crude amine salt (Lenalidomide-C5-amine) is typically used in the next step without further purification.

Protocol 1.2: HATU-Mediated Amide Coupling

-

Dissolve the crude Lenalidomide-C5-amine TFA salt (approx. 1.0 eq) and the JQ1-carboxylic acid derivative (1.1 eq) in anhydrous dimethylformamide (DMF, approx. 0.1 M).

-

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) to the solution.

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq) to the reaction mixture.

-